N'-(2-chloropropanoyl)benzohydrazide
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Overview
Description
N’-(2-chloropropanoyl)benzohydrazide is a chemical compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by its unique structure, which includes a benzohydrazide moiety linked to a 2-chloropropanoyl group.
Preparation Methods
The synthesis of N’-(2-chloropropanoyl)benzohydrazide typically involves the reaction of benzohydrazide with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
N’-(2-chloropropanoyl)benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzohydrazide and 2-chloropropanoic acid.
Oxidation and Reduction:
Scientific Research Applications
N’-(2-chloropropanoyl)benzohydrazide is used in various scientific research applications, including:
Proteomics Research: It is employed as a specialty reagent in the study of proteins and their functions.
Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Biological Studies: It may be used in the development of probes or inhibitors for studying enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of N’-(2-chloropropanoyl)benzohydrazide is not extensively detailed in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The hydrazide moiety can form covalent bonds with active site residues in enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
N’-(2-chloropropanoyl)benzohydrazide can be compared with other benzohydrazide derivatives, such as:
N’-benzoylbenzohydrazide: Lacks the 2-chloropropanoyl group, which may result in different reactivity and biological activity.
N’-(2-bromopropanoyl)benzohydrazide: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
N’-(2-chlorobutanoyl)benzohydrazide: Contains a longer alkyl chain, potentially affecting its solubility and interaction with biological targets.
Properties
IUPAC Name |
N'-(2-chloropropanoyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7(11)9(14)12-13-10(15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXSIGFCYFVJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)C1=CC=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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